3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of chromenones, which are known for their diverse biological activities. The structure consists of a chromene core substituted with a methoxyphenyl group and a fluorobenzoate moiety, contributing to its unique chemical properties.
The compound can be classified under the following categories:
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can be represented by its chemical formula and structural features:
Property | Value |
---|---|
IUPAC Name | 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate |
Molecular Formula | C23H15FO5 |
Molecular Weight | 390.366 g/mol |
InChI | InChI=1S/C23H15FO5/c1-27-20-5-3-2-4... |
InChI Key | JIMYXRSKKMPFRV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
The compound features a chromenone backbone with distinct functional groups that contribute to its chemical behavior.
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium methoxide | Methanol |
The mechanism of action for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves interactions with specific molecular targets:
These mechanisms suggest potential therapeutic applications in areas such as anti-inflammatory and antioxidant therapies.
While specific solubility data for this compound is not readily available, general physical properties can be inferred based on its structure:
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: